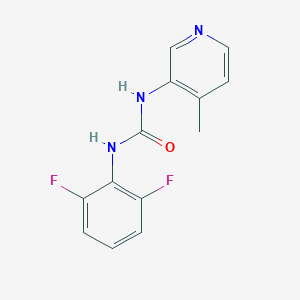

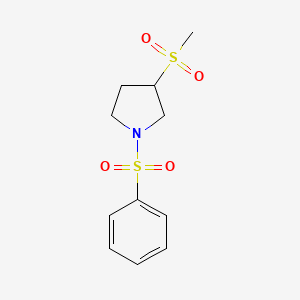

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antimicrobial properties. Indeed, researchers have synthesized novel derivatives based on the dithiolopyrrolone scaffold . These derivatives inhibit bacterial RNA polymerase (RNAP), a crucial enzyme involved in RNA synthesis in bacteria . Notably:

Drug Development

Given the urgent need for new antibacterial drugs, compounds targeting bacterial RNAP are attractive. Traditional rifamycins (e.g., rifampin) bind to bacterial RNAP, but resistance has emerged. The “switch region” of bacterial RNAP, distinct from previously characterized sites, presents a novel drug binding site. Compound 7b interacts with this region, making it a potential lead structure for developing potent bacterial RNAP inhibitors .

Cytotoxicity Studies

Compound 7b’s cytotoxicity against LO2 cells has been evaluated. Understanding its impact on normal human cells is crucial for drug safety assessment .

Biochemical Properties

Biochemical properties play a pivotal role in drug discovery. Computational tools like Molsoft validate these properties, ensuring the compound’s suitability for further development .

Combination Therapies

Considering the rise of multidrug-resistant bacteria, combining compound 7b with existing antibiotics could yield synergistic effects. Investigating such combination therapies is an avenue worth exploring.

properties

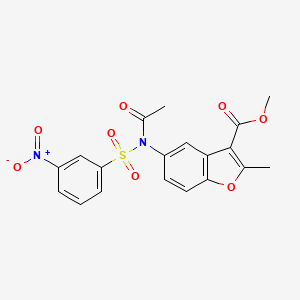

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2,4-dimethoxyphenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with pentanethiol to form the corresponding thioester, which is cyclized with anthranilic acid to form the quinazoline ring. The resulting compound is then treated with sulfuryl chloride to introduce the sulfanyl group, followed by reaction with 4-nitrophenyl chloroformate to form the corresponding carbamate. Finally, the nitro group is reduced to an amine using palladium on carbon and the resulting amine is acylated with 7-chloro-1,3-dihydro-2H-indol-2-one to form the desired product.", "Starting Materials": [ "2,4-dimethoxyaniline", "ethyl acetoacetate", "pentanethiol", "anthranilic acid", "sulfuryl chloride", "4-nitrophenyl chloroformate", "palladium on carbon", "7-chloro-1,3-dihydro-2H-indol-2-one" ], "Reaction": [ "Condensation of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2,4-dimethoxyphenyl-3-oxobutanoic acid ethyl ester", "Reaction of the intermediate with pentanethiol to form the corresponding thioester", "Cyclization of the thioester with anthranilic acid to form the quinazoline ring", "Treatment of the resulting compound with sulfuryl chloride to introduce the sulfanyl group", "Reaction of the sulfanyl compound with 4-nitrophenyl chloroformate to form the corresponding carbamate", "Reduction of the nitro group to an amine using palladium on carbon", "Acylation of the resulting amine with 7-chloro-1,3-dihydro-2H-indol-2-one to form the desired product" ] } | |

CAS RN |

421590-58-1 |

Product Name |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Molecular Formula |

C22H25N3O4S |

Molecular Weight |

427.52 |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30) |

InChI Key |

HUJULOHGFPHVIM-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)NC1=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)